
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 2-(benzoylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 2-(benzoylamino)acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by its chromen-2-one core structure, which is substituted with a propyl group at the 3-position, a methyl group at the 4-position, and a benzoylaminoacetate moiety at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 2-(benzoylamino)acetate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Substitution Reactions: The propyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Introduction of the Benzoylaminoacetate Moiety: The benzoylaminoacetate moiety is attached via an esterification reaction between the chromen-2-one derivative and benzoylaminoacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 2-(benzoylamino)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 2-(benzoylamino)acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 2-(benzoylamino)acetate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- 4-methyl-2-oxo-2H-chromen-7-yl 3-methylbenzoate
Uniqueness
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 2-(benzoylamino)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoylaminoacetate moiety enhances its potential as a bioactive compound, making it a valuable candidate for further research and development .
Propriétés
IUPAC Name |
(4-methyl-2-oxo-3-propylchromen-7-yl) 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-3-7-18-14(2)17-11-10-16(12-19(17)28-22(18)26)27-20(24)13-23-21(25)15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVUQKBBCMIUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)CNC(=O)C3=CC=CC=C3)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Furylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine](/img/structure/B5808086.png)
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
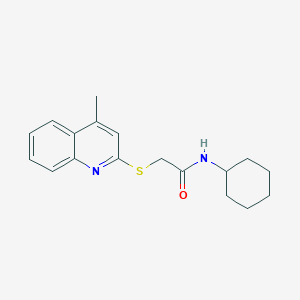
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)
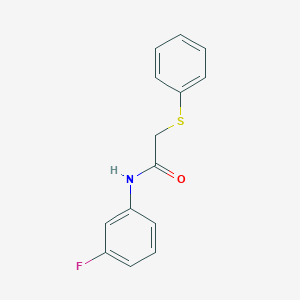
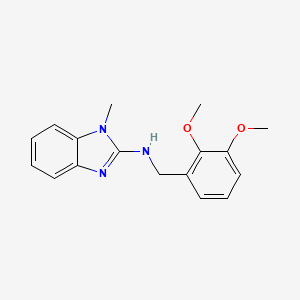
![N-[(2-fluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B5808126.png)
![N-(4-ETHYLPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B5808139.png)
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
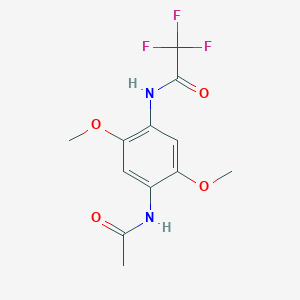
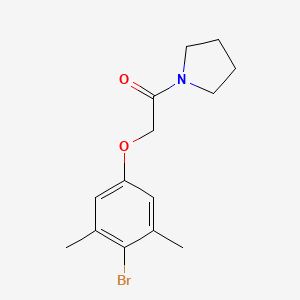
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)

